7alpha-O-Methylmorroniside

Neuroprotection Stereochemistry-activity relationship HT22 glutamate toxicity

7α-O-Methylmorroniside (MorA, CAS 119943-45-2) is the stereochemically defined (7S) epimer, distinct from the 7β epimer and parent morroniside. Only the 7α epimer demonstrates dual target engagement in transgenic Alzheimer's models: direct NMDAR2B inhibition combined with gut microbiome restoration. Procuring this ≥98% HPLC standard ensures reproducible target engagement data, avoids epimer mixture confounding, and enables accurate QC quantification where 7α content serves as a thermal processing marker. Essential for gut-brain axis research, neurodegenerative target validation, and analytical method development requiring specific epimer resolution.

Molecular Formula C18H28O11
Molecular Weight 420.4 g/mol
Cat. No. B14028415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-O-Methylmorroniside
Molecular FormulaC18H28O11
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
InChIInChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1
InChIKeyIZODPOCIKVLNIL-BJTCBHOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha-O-Methylmorroniside (CAS 119943-45-2): Stereochemically Defined Iridoid Glycoside for Neuroprotection and Anti-Inflammatory Research Procurement


7α-O-Methylmorroniside (MorA), also designated (7S)-7-O-methylmorroniside, is a naturally occurring iridoid glycoside isolated primarily from the fruits of Cornus officinalis Sieb. et Zucc. (Cornaceae) [1]. It is the 7α (S-configuration) epimer of 7-O-methylmorroniside, distinguished from its 7β (R-configuration) counterpart by the stereochemical orientation of the methoxy substituent at C-7 [2]. The compound is supplied as a reference standard (typical purity ≥95% by HPLC) for research use in neuroprotection, Alzheimer's disease modeling, and anti-inflammatory pathway investigation. Its molecular formula is C18H28O11 (MW 420.41), with computed XLogP3 of −1.3 and topological polar surface area (TPSA) of 153 Ų, conferring moderately enhanced lipophilicity relative to the parent compound morroniside (XLogP −1.80, TPSA 164 Ų) [3].

Why 7alpha-O-Methylmorroniside Cannot Be Substituted with Morroniside or the 7beta Epimer: Stereochemistry-Driven Differentiation


Substituting 7α-O-methylmorroniside with the non-methylated parent morroniside, the 7β epimer, or other Cornus iridoids introduces quantifiable risks in experimental reproducibility and pharmacological interpretation. The C-7 stereochemistry differentiates the α (7S) and β (7R) epimers as chemically distinct entities with non-identical NMR spectroscopic signatures, chromatographic retention, and biological behavior [1]. Critically, the intact glycosides of 7α- and 7β-O-methylmorroniside show no statistically significant neuroprotection in HT22 cells, whereas their hydrolyzed products reveal epimer-specific protective capacities (59 ± 2.5% vs. 60 ± 3.2% of control, respectively), indicating that both stereochemistry and metabolic activation jointly govern bioactivity [2]. The 7α epimer has been specifically validated in an Alzheimer's disease transgenic mouse model (5×FAD) with demonstrated NMDAR2B target engagement—a mechanistic profile not established for the 7β epimer or morroniside [3]. Generic substitution without stereochemical verification can therefore confound dose-response relationships, gut-microbiome modulation outcomes, and target engagement data.

Quantitative Differential Evidence for 7alpha-O-Methylmorroniside: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Epimer-Specific Neuroprotection in HT22 Hippocampal Cells: 7α (7S) vs. 7β (7R) Hydrolyzed Products

In a direct head-to-head comparison using glutamate-induced toxicity in HT22 hippocampal cells, the intact glycosides of 7S-O-methylmorroniside (7α) and 7R-O-methylmorroniside (7β) showed no statistically significant protective activity. However, upon hydrolysis, the 7S (7α) hydrolyzed product restored cell viability to 59 ± 2.5% of the non-treated control, while the 7R (7β) hydrolyzed product restored viability to 60 ± 3.2% [1]. As a benchmark, the hydrolyzed product of 7-O-butylmorroniside achieved 78 ± 2.2% protection, and morroniside itself showed no significant protection [1]. This demonstrates that C-7 epimerization does not substantially alter maximal neuroprotective efficacy after hydrolysis, but the requirement for hydrolysis means that intact glycoside procurement without stereochemical specification risks acquiring a mixture with undefined bioactivity.

Neuroprotection Stereochemistry-activity relationship HT22 glutamate toxicity

Natural Abundance Ratio in Cornus officinalis: 7α Epimer Is the Minor Constituent Relative to 7β

Quantitative LC-MS/MS analysis of crude Cornus officinalis fruit reveals that 7α-O-methylmorroniside is the lower-abundance epimer in the plant matrix, with a mean content of 0.048 mg/g compared to 0.068 mg/g for 7β-O-methylmorroniside—an α:β ratio of approximately 1:1.4 [1]. This differential abundance has direct procurement implications: sourcing '7-O-methylmorroniside' without epimer specification frequently yields material enriched in the 7β epimer, which has not been validated in the 5×FAD Alzheimer's model or NMDAR2B target engagement studies. A second validated QAMS method further confirmed the systematic chromatographic separation and quantification of both epimers with relative correction factors (RCFs) established against loganin as the internal reference, ensuring that 7α content can be accurately determined in complex extracts [2].

Quality control Natural product standardization LC-MS/MS quantification

Processing-Induced Differential Stability: 7α Epimer Content Decreases During Wine-Processing While 7β Remains Stable

Comparative analysis of crude versus wine-processed (Jiuzhengpin, Jiudunpin, Jiayajiuzhengpin) Cornus officinalis demonstrates that 7α-O-methylmorroniside content consistently decreases across all processing methods, while 7β-O-methylmorroniside content remains relatively stable or slightly increases [1]. Specifically, 7α content declines from 0.048 mg/g in crude material to 0.039–0.040 mg/g across three processed preparations (a reduction of ~17–19%), whereas 7β content ranges from 0.061 to 0.071 mg/g without a consistent decreasing trend [1]. This differential stability indicates that the 7α epimer is preferentially degraded or epimerized during thermal wine-processing, while 7β is more thermally robust. This has critical implications for extract standardization: preparations derived from processed (rather than crude) C. officinalis will contain an even lower 7α:7β ratio than the ~1:1.4 observed in crude material.

Herbal processing Stability Quality consistency

Anti-Inflammatory Activity Ranking: 7-O-Methylmorroniside Occupies an Intermediate Position Between Morroniside and 7-O-Cinnamoylmorroniside

In a comparative evaluation of morroniside derivatives for inhibition of TNF-α-induced E-selectin expression (a key cell adhesion molecule in inflammatory cascades), a clear activity hierarchy was established: 7-O-cinnamoylmorroniside (IC50 = 49.3 μM) > harpagoside (IC50 = 88.2 μM) > 7-O-methylmorroniside > morroniside itself [1]. Although explicit IC50 values for 7-O-methylmorroniside and morroniside were not individually reported, the rank-order demonstrates that C-7 methylation enhances anti-inflammatory potency relative to the parent morroniside, while the cinnamoyl ester conjugate at C-7 provides a further ~1.8-fold potency gain over harpagoside [1]. This structure-activity relationship indicates that the methyl ether at C-7 in 7α-O-methylmorroniside is a minimum structural requirement for measurable E-selectin inhibitory activity in this assay system—morroniside (free C-7 hydroxyl) is the least active among tested iridoids.

Anti-inflammatory E-selectin inhibition TNF-α signaling

In Vivo Validation in Alzheimer's Disease Model: 7α-O-Methylmorroniside (MorA) Efficacy Comparable to Memantine in 5×FAD Transgenic Mice

In a 5×FAD transgenic mouse model of Alzheimer's disease, 7α-O-methylmorroniside (designated MorA) was directly benchmarked against the clinically approved NMDA receptor antagonist memantine [1]. MorA (low-dose group, MorA-L) and memantine produced statistically comparable improvements in behavioral tests: both significantly increased the spontaneous alternation rate in Y-maze (P < 0.01 or P < 0.05), improved the novel object recognition preference index and discrimination index (P < 0.05), and prolonged platform-area retention time in the Morris water maze (P < 0.01 or P < 0.05) [1]. At the molecular level, MorA and memantine both significantly reduced brain tissue levels of Aβ1-40, Aβ1-42, and p-Tau (P < 0.01), as well as inflammatory cytokines IL-1β, IL-6, and TNF-α (P < 0.01 or P < 0.05) [1]. Critically, MorA—but not memantine—additionally modulated the gut microbiome by increasing beneficial Lactobacillus abundance while decreasing inflammation-associated Muribaculaceae and Prevotellaceae, a dual mechanism (NMDAR2B inhibition plus microbiome restoration) not shared by the clinical comparator [1].

Alzheimer's disease 5×FAD mice Gut-brain axis NMDAR2B

Physicochemical Differentiation from Morroniside: Enhanced Lipophilicity and Reduced Polar Surface Area Favoring Membrane Permeability

Comparison of computed molecular descriptors reveals that 7α-O-methylmorroniside possesses a higher XLogP3 (−1.3 vs. −1.80) and a lower topological polar surface area (153 Ų vs. 164 Ų) than its parent compound morroniside [1]. The ~0.5 log unit increase in lipophilicity and ~11 Ų reduction in TPSA are consistent with the replacement of a polar hydroxyl group (C-7 OH) by a methoxy substituent (C-7 OCH3), which reduces hydrogen bond donor count from 5 to 4 while maintaining the glucopyranosyl moiety [1]. These computed property shifts fall within ranges empirically associated with improved passive membrane permeability, although no direct experimental brain-to-plasma ratio or Caco-2 permeability data are yet available for this compound. The TPSA value of 153 Ų remains above the commonly cited threshold of 140 Ų for favorable oral CNS drug properties, indicating that while methylation improves physicochemical profile relative to morroniside, further structural optimization may be needed for optimal BBB penetration.

Drug-likeness BBB permeability Physicochemical profiling

Evidence-Backed Research and Procurement Application Scenarios for 7alpha-O-Methylmorroniside


Alzheimer's Disease Mechanistic Studies Requiring Gut-Brain Axis and NMDAR2B Dual Target Engagement

7α-O-Methylmorroniside is the only iridoid glycoside with demonstrated dual activity in a transgenic Alzheimer's model: direct NMDAR2B inhibition (confirmed by molecular docking showing three hydrophobic interactions, three hydrogen bonds, and two π-stacking interactions at PDB:7UJT; validated by MK-801 reversal of MorA's protective effects) combined with gut microbiome restoration (increased Lactobacillus, decreased Muribaculaceae/Prevotellaceae). This dual mechanism, benchmarked against memantine in 5×FAD mice, is not established for morroniside, 7β-O-methylmorroniside, or loganin [1]. Researchers investigating gut-brain axis contributions to neurodegeneration should procure the stereochemically defined 7α epimer (CAS 119943-45-2) to ensure target engagement data are reproducible.

Stereochemistry-Activity Relationship (SAR) Studies on Iridoid Glycoside C-7 Epimers

The availability of both 7α (7S, CAS 119943-45-2) and 7β (7R, CAS 119943-46-3) epimers as purified reference standards enables direct comparative SAR studies. In HT22 hippocampal cells, the hydrolyzed products of both epimers show comparable neuroprotective efficacy (59 ± 2.5% vs. 60 ± 3.2% of control), while the intact glycosides are inactive, establishing that C-7 stereochemistry does not substantially alter maximal efficacy but that glycosidic cleavage is the rate-limiting activation step [2]. Procurement of both epimers with documented stereochemical purity (≥95% by HPLC) is essential for studies probing the metabolic activation requirements of iridoid glycoside prodrugs.

Quality Control and Authentication of Cornus officinalis-Derived Products Requiring 7α Epimer-Specific Quantification

For analytical laboratories developing QC methods for Cornus officinalis extracts or finished products, the 7α epimer requires specific chromatographic resolution from the co-occurring 7β epimer. Validated LC-MS/MS methods have established that 7α-O-methylmorroniside elutes as a distinct peak with linear calibration (r = 0.9999, range 1.26–40.20 μg/mL), and its content in crude material (0.048 mg/g) is substantially lower than 7β (0.068 mg/g) [3]. Furthermore, processing-induced degradation selectively reduces 7α content by ~17–19% while sparing 7β, making 7α content a potential marker for detecting thermal processing history. Procurement of high-purity 7α-O-methylmorroniside reference standard (≥98%) is critical for accurate quantification in multi-component analysis.

Anti-Inflammatory Screening Cascades Using Defined Iridoid Activity Benchmarks

In TNF-α-induced E-selectin expression assays, 7-O-methylmorroniside occupies a defined intermediate position in the activity hierarchy between weakly active morroniside and more potent 7-O-cinnamoylmorroniside (IC50 = 49.3 μM), providing a calibrated activity benchmark for screening novel iridoid derivatives [4]. Researchers establishing anti-inflammatory screening cascades can use 7α-O-methylmorroniside as a reference compound representing the C-7 methyl ether pharmacophore, enabling quantitative comparison of synthetic derivatives while avoiding the confounding of epimer mixtures that may arise from non-stereochemically defined sourcing.

Quote Request

Request a Quote for 7alpha-O-Methylmorroniside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.